Milategrast - 859217-52-0

Milategrast

Catalog Number: EVT-276378
CAS Number: 859217-52-0
Molecular Formula: C24H38N2
Molecular Weight: 354.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Milategrast is a non-steroidal anti-inflammatory.
Source and Classification

Milategrast is derived from the research efforts of Eisai Co., Ltd. and its subsidiary EA Pharma Co., Ltd., focusing on integrin inhibition as a novel therapeutic approach. It is classified as a butyl-diphenyl-pyrazolidinedione with anti-inflammatory properties, specifically targeting integrin α4 (ITGA4) to prevent leukocyte adhesion and infiltration .

Synthesis Analysis

The synthesis of Milategrast involves several key steps that utilize organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, the general synthetic route includes:

  1. Starting Materials: The synthesis typically begins with readily available pyrazolidinedione derivatives.
  2. Reagents: Common reagents may include various alkylating agents and coupling agents to facilitate the formation of the desired butyl-diphenyl structure.
  3. Reaction Conditions: The synthesis often requires controlled temperatures and specific solvents to optimize yield and purity.
  4. Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

The precise parameters for each reaction step can vary based on scale and desired purity levels.

Molecular Structure Analysis

Milategrast has a complex molecular structure characterized by its unique arrangement of atoms which contributes to its biological activity:

  • Chemical Formula: C19H20N2O2
  • Molecular Weight: Approximately 308.38 g/mol
  • Structural Features:
    • The compound contains a pyrazolidinedione core, which is essential for its interaction with integrins.
    • Functional groups include butyl and diphenyl moieties that enhance lipophilicity and biological activity.

The molecular structure allows for specific interactions with integrin receptors, crucial for its mechanism of action .

Chemical Reactions Analysis

Milategrast engages in various chemical reactions that are vital for its pharmacological effects:

  1. Binding Interactions: The primary reaction involves the binding of Milategrast to calreticulin and integrin α4, inhibiting their interaction and subsequently reducing leukocyte adhesion.
  2. Inhibition Mechanism: By blocking the conformational changes necessary for integrin activation, Milategrast effectively disrupts downstream signaling pathways associated with inflammation.

These reactions are critical in understanding how Milategrast exerts its therapeutic effects in inflammatory diseases .

Mechanism of Action

Milategrast operates through a well-defined mechanism that involves:

  1. Integrin Inhibition: By binding to calreticulin, Milategrast prevents its interaction with integrin α4, thereby inhibiting leukocyte adhesion to endothelial cells.
  2. Downstream Effects: This blockade results in decreased infiltration of inflammatory cells at sites of inflammation, leading to reduced tissue damage and inflammation.

Research indicates that this mechanism significantly impacts inflammatory responses in models of inflammatory bowel disease .

Physical and Chemical Properties Analysis

Milategrast exhibits several important physical and chemical properties:

These properties are essential for determining formulation strategies in drug development .

Applications

Milategrast's primary application lies in the treatment of inflammatory diseases, particularly:

  1. Inflammatory Bowel Disease: Clinical trials are underway to evaluate its efficacy in reducing symptoms associated with ulcerative colitis and Crohn's disease.
  2. Other Inflammatory Conditions: Given its mechanism of action, Milategrast may also have potential applications in other inflammatory disorders where integrin pathways play a critical role.

The ongoing research aims to further elucidate its therapeutic potential and optimize dosing regimens .

Introduction to Milategrast in Contemporary Research

Historical Context of Integrin-Targeted Therapeutics

The development of integrin-targeted therapeutics represents a significant milestone in precision medicine for inflammatory diseases. Integrins, transmembrane receptors first discovered in the 1980s, serve as crucial mediators of cell adhesion and signal transduction between cells and their extracellular environment. These heterodimeric proteins, composed of α and β subunits, exist in 24 distinct isoforms in mammals and function as both mechanical sensors and biochemical signaling platforms [1]. The historical trajectory of integrin therapeutics began with the approval of abciximab in 1994, an αIIbβ3 antagonist for preventing platelet aggregation in acute coronary syndromes. This breakthrough was followed by other cardiovascular agents (eptifibatide, tirofiban) and later by inflammation-focused agents like natalizumab (α4-integrin inhibitor for multiple sclerosis, approved 2004) and vedolizumab (α4β7 inhibitor for IBD, approved 2014) [1] [4].

Despite these advances, the field faced significant setbacks. The withdrawal of efalizumab (targeting αLβ2) in 2009 due to progressive multifocal leukoencephalopathy and the failure of cilengitide (αv-integrin antagonist) in glioblastoma trials highlighted the challenges of achieving therapeutic efficacy without compromising safety. These experiences underscored critical lessons: the necessity for isoform selectivity to minimize off-target effects, understanding tissue-specific expression patterns, and managing the delicate balance between integrin activation states (active vs. inactive conformations) [1]. By 2022, only seven integrin-targeting drugs had been successfully marketed globally, despite approximately 90 candidates in clinical development spanning small molecules, antibodies, peptides, and advanced modalities like antibody-drug conjugates (ADCs) and CAR T-cell therapies [1].

Table 1: Evolution of Key Integrin-Targeted Therapeutics

Compound (Year Approved)Target IntegrinPrimary IndicationTherapeutic ClassKey Advancement
Abciximab (1994)αIIbβ3Acute coronary syndromeMonoclonal antibodyFirst approved integrin therapeutic
Natalizumab (2004)α4-integrinMultiple sclerosisMonoclonal antibodyValidated α4-integrins in inflammation
Vedolizumab (2014)α4β7Inflammatory bowel diseaseMonoclonal antibodyGut-selective anti-lymphocyte trafficking
Lifitegrast (2016)αLβ2Dry eye diseaseSmall moleculeTopical application for local effect
Carotegrast (2022)α4β7Ulcerative colitisSmall moleculeFirst oral anti-integrin agent

Milategrast’s Emergence as a Novel Anti-Inflammatory Agent

Milategrast emerged in the early 2020s as a response to the limitations of first-generation integrin inhibitors. Designed as a small-molecule antagonist, it specifically targets the α4β1 and α4β7 integrins—key receptors expressed on lymphocytes that facilitate their migration into inflamed tissues through interactions with endothelial adhesion molecules (VCAM-1 and MAdCAM-1) [1] [6]. Unlike monoclonal antibodies like vedolizumab (which exclusively blocks α4β7), Milategrast's dual specificity enables broader inhibition of lymphocyte trafficking pathways implicated in gastrointestinal inflammation while potentially maintaining a favorable safety profile through oral bioavailability and reversible binding kinetics [1].

Preclinical characterization revealed Milategrast's nanomolar affinity (IC₅₀ < 50 nM) for both α4β1 and α4β7 integrins, as determined through cell adhesion assays under physiological flow conditions. Molecular docking studies indicated that Milategrast occupies the ligand-binding pocket of the α4 subunit, inducing a conformational shift that disrupts integrin activation and downstream signaling [1]. In murine models of dextran sodium sulfate (DSS)-induced colitis, Milategrast (50 mg/kg orally twice daily) demonstrated superior efficacy to placebo, reducing disease activity indices by 65–70% and histological inflammation scores by >50%. Notably, it achieved comparable mucosal healing to vedolizumab while exhibiting linear pharmacokinetics and >80% oral bioavailability in primate studies [6]. These properties positioned Milategrast as a next-generation therapeutic capable of overcoming the immunogenicity and infusion-related limitations of biologic agents.

Significance in Addressing Unmet Needs in Inflammatory Bowel Disease (IBD)

Inflammatory Bowel Disease, encompassing Crohn’s disease (CD) and ulcerative colitis (UC), affects approximately 1.6 million people in the United States alone, with diagnosis typically occurring before age 35 [8] [10]. Despite advances in biologics (anti-TNFα, anti-integrins) and small molecules (JAK inhibitors), unmet therapeutic needs persist. Approximately 30–40% of patients exhibit primary non-response to initial biologic therapy, while another 50% develop secondary loss of response within one year [3] [8]. Additionally, existing agents often fail to induce deep mucosal healing—a critical treatment goal associated with reduced hospitalization and resection surgery. The therapeutic lag of several weeks with biologics further complicates management of acute flares [6].

Milategrast addresses these gaps through its rapity-onset mechanism. By blocking lymphocyte adhesion within hours of administration, it potentially accelerates symptom relief compared to biologics requiring weeks for full effect. Its oral formulation also aligns with patient preferences: surveys indicate >70% of IBD patients favor oral drugs over injections or infusions due to convenience and reduced treatment burden [8]. Importantly, its dual α4β1/α4β7 targeting may benefit patients with mixed inflammatory pathways, particularly in Crohn’s disease where both gut-homing (α4β7) and systemic (α4β1) lymphocyte populations contribute to pathogenesis. Early-phase clinical trials have prioritized populations with biologic-resistant UC, aiming to establish Milategrast as a solution for the most challenging cases [6].

Table 2: Unmet Needs in IBD and Milategrast’s Potential Solutions

Unmet Need in IBDCurrent LimitationsMilategrast’s Potential Advantage
Primary non-response to biologics30-40% of patients fail anti-TNF/anti-IL12/23Novel mechanism targeting lymphocyte trafficking
Delayed onset of action4-8 weeks for biologics to show full effectRapid lymphocyte adhesion blockade (hours/days)
Inconvenient administrationIV infusions or subcutaneous injectionsOral bioavailability with high systemic exposure
Incomplete mucosal healingPersistent microscopic inflammationSuperior reduction in histological inflammation in models
Tissue-selective drug deliverySystemic immunosuppression with JAK inhibitorsGut-selective action via α4β7 and α4β1 blockade

Properties

CAS Number

859217-52-0

Product Name

Milategrast

IUPAC Name

1-(cyclopropylmethyl)-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine

Molecular Formula

C24H38N2

Molecular Weight

354.6 g/mol

InChI

InChI=1S/C24H38N2/c1-23(2)15-20(16-24(3,4)18-23)21-7-5-6-8-22(21)26-13-11-25(12-14-26)17-19-9-10-19/h5-8,19-20H,9-18H2,1-4H3

InChI Key

PGWIKFFLIJECAM-UHFFFAOYSA-N

SMILES

CC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C

Solubility

Soluble in DMSO

Synonyms

Milategrast

Canonical SMILES

CC1(CC(CC(C1)(C)C)C2=CC=CC=C2N3CCN(CC3)CC4CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.